molecular formula C25H27N5O4S B6511565 N-(2,4-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 932546-42-4

N-(2,4-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Numéro de catalogue: B6511565
Numéro CAS: 932546-42-4
Poids moléculaire: 493.6 g/mol
Clé InChI: RMNVTGCOHONEHJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a heterocyclic sulfanyl acetamide derivative featuring a pyrazolo[4,3-d]pyrimidin-7-one core. Key structural elements include:

  • Substituents:
    • 2-Ethyl group: Enhances lipophilicity and may influence pharmacokinetic properties.
    • 6-[(4-methylphenyl)methyl]: A benzyl group with a para-methyl substituent, likely impacting steric and electronic interactions with target proteins.
    • N-(2,4-dimethoxyphenyl)acetamide: The dimethoxy groups on the phenyl ring may improve solubility and modulate binding affinity through hydrogen bonding or π-π stacking .

Propriétés

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-5-29-14-20-23(28-29)24(32)30(13-17-8-6-16(2)7-9-17)25(27-20)35-15-22(31)26-19-11-10-18(33-3)12-21(19)34-4/h6-12,14H,5,13,15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNVTGCOHONEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2,4-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes:

  • Pyrazolo[4,3-d]pyrimidine core : Known for various biological activities.
  • Sulfanyl group : Often contributes to the reactivity and interaction with biological targets.
  • Dimethoxyphenyl and ethyl substitutions : These groups may influence the compound's pharmacokinetics and interaction with biological systems.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazolo[4,3-d]pyrimidine derivatives. For instance:

  • In vitro studies : Various pyrazole derivatives have shown significant cytotoxic effects against different cancer cell lines. For example, compounds with similar structures exhibited IC50 values ranging from 0.01 µM to 42.30 µM against MCF7 and NCI-H460 cell lines .
CompoundCell LineIC50 (µM)Reference
Compound AMCF70.01
Compound BNCI-H4600.03
Compound CSF-26831.5

The mechanism through which N-(2,4-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide exerts its effects likely involves:

  • Inhibition of kinases : Similar compounds have been noted for their ability to inhibit cyclin-dependent kinases (CDK) and Aurora-A kinase, crucial for cancer cell proliferation .

3. Anti-inflammatory Effects

Compounds derived from pyrazole structures have also been investigated for their anti-inflammatory properties:

  • Cytokine modulation : Some studies indicate that these compounds can modulate inflammatory cytokines, suggesting a role in inflammatory diseases .

Study on Anticancer Efficacy

A notable case study involved the screening of a library of pyrazole derivatives against multicellular spheroids representing various cancer types. The study identified several compounds with significant anticancer activity, with detailed dose-response assessments revealing promising candidates for further development .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of N-(2,4-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide to key biological targets involved in cancer progression. These studies indicated favorable interactions that could translate into therapeutic efficacy .

Applications De Recherche Scientifique

N-(2,4-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, pharmacology, and as a potential therapeutic agent.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development:

  • Anticancer Activity : The pyrazolo[4,3-d]pyrimidine scaffold has been associated with anticancer properties. Research indicates that derivatives of this scaffold can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
  • Anti-inflammatory Properties : Compounds containing similar functional groups have shown promise in reducing inflammation by inhibiting specific pathways involved in inflammatory responses .

Pharmacological Studies

Pharmacological investigations are crucial for understanding the therapeutic potential of this compound:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression or inflammatory pathways. For instance, studies on related compounds have shown inhibition of kinases and phosphodiesterases, which are critical in cancer biology and inflammation .
  • Biological Assays : In vitro studies could assess the compound's efficacy against various cancer cell lines or inflammatory models to establish its pharmacodynamic profile.

Case Studies and Research Findings

Several studies have explored similar compounds within the same chemical class:

  • Case Study 1 : A derivative of the pyrazolo[4,3-d]pyrimidine scaffold demonstrated significant cytotoxicity against breast cancer cells. The study highlighted the importance of substituents on the phenyl ring in enhancing activity .
  • Case Study 2 : Research on sulfanyl derivatives indicated their potential as anti-inflammatory agents through modulation of cytokine production in cellular models .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds reveals critical differences in core scaffolds, substituents, and bioactivity:

Compound Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Pyrazolo[4,3-d]pyrimidin-7-one 2-Ethyl, 6-(4-methylbenzyl), N-(2,4-dimethoxyphenyl)acetamide Hypothesized TS/DHFR inhibition (based on structural analogy)
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide Pyrimidin-6-one 5-(4-Ethylphenyl)sulfonyl, N-(2,4-dimethoxyphenyl)acetamide Unknown; sulfonyl group may alter electron density and binding kinetics
2-Amino-4-oxo-5-[(3',4'-dichlorophenyl)sulfanyl]pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidin-4-one 3',4'-Dichlorophenylsulfanyl Potent TS inhibitor (IC₅₀ = 0.1 µM vs. human TS); moderate antitumor activity
N-[4-[2-(2-Amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid Pyrrolo[2,3-d]pyrimidine 4-Ethyl, L-glutamic acid side chain Dual TS/DHFR inhibitor; GI₅₀ = 10–100 nM in tumor cell lines
2-[[3-(4-Methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thieno[3,2-d]pyrimidin-4-one 4-Methylphenyl, 5-methylthiadiazole Unknown; thiadiazole may enhance metabolic stability

Key Observations

Core Scaffold Variations: Pyrazolo-pyrimidine vs. Pyrrolo-pyrimidine: The target compound’s pyrazolo[4,3-d]pyrimidine core differs from pyrrolo[2,3-d]pyrimidine in nitrogen positioning, which may alter binding to folate-dependent enzymes like TS . Sulfanyl vs.

Substituent Effects :

  • Aromatic Substituents : The 4-methylphenyl group in the target compound is less electron-deficient than the 3',4'-dichlorophenyl group in ’s compound, likely reducing TS inhibition potency .
  • Acetamide Moieties : The N-(2,4-dimethoxyphenyl)acetamide group may confer better solubility compared to L-glutamic acid derivatives () but lacks the polyglutamation capacity critical for cellular retention .

Computational Similarity Metrics :

  • Tanimoto Coefficients : Using Morgan fingerprints (radius = 2), the target compound shows moderate similarity (Tanimoto ≈ 0.6–0.7) to pyrrolo-pyrimidine inhibitors, suggesting overlapping pharmacophores but distinct target profiles .
  • Molecular Networking : Clustering based on MS/MS fragmentation patterns (cosine score >0.8) would group the target compound with other sulfanyl heterocycles, aiding dereplication efforts .

Bioactivity Correlations :

  • Compounds with similar bioactivity profiles (e.g., TS inhibition) cluster hierarchically despite scaffold differences, implying shared molecular targets . The target compound’s activity may align with pyrrolo-pyrimidines if it shares TS-binding residues.

Research Implications

  • Enzyme Inhibition : The target compound’s pyrazolo-pyrimidine core warrants evaluation against TS, DHFR, and kinases (e.g., PI3K/AKT) due to structural parallels with active inhibitors .
  • ADMET Properties: Compared to ’s thieno-pyrimidine derivative, the dimethoxyphenyl group may improve oral bioavailability but require optimization for CNS penetration .
  • Synthetic Feasibility : The compound’s synthesis likely follows protocols similar to and , involving palladium-catalyzed cross-coupling for sulfur incorporation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.